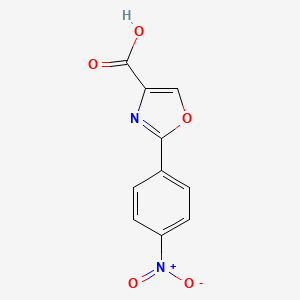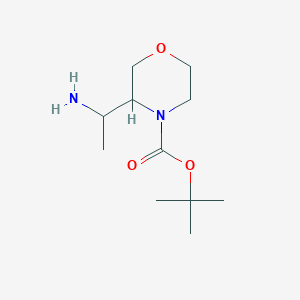![molecular formula C38H42S6 B6591699 4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene CAS No. 1494614-30-0](/img/structure/B6591699.png)
4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene
説明
4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene is a useful research compound. Its molecular formula is C38H42S6 and its molecular weight is 691.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Photovoltaic Cells
4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene is a promising building block for low bandgap semiconducting polymers. These polymers have been used in high-performance single and tandem organic photovoltaic cells. A study designed and synthesized a polymer that included this compound, which demonstrated high hole mobility and significant potential in photovoltaic applications (Kim et al., 2014). Another study synthesized benzo[1,2-b:4,5-b’]dithiophene-based copolymers for use in polymer solar cells (PSCs), focusing on achieving a low bandgap and exploring photovoltaic properties (Oh et al., 2015).
Organic Thin-Film Transistors
The compound has been used in organic thin-film transistors. A study on the donor-acceptor copolymer, incorporating this compound, found that it displayed strong interchain interactions in solution, influencing its aggregation properties and thus impacting the performance of organic thin-film transistors (Ran et al., 2022).
Solar Cell Efficiency Enhancement
Research has also focused on improving the efficiency of solar cells using this compound. A study involving a ternary polymer incorporating this compound showed potential for both visible and near-infrared-absorbing organic solar cells, highlighting its role in enhancing power conversion efficiencies (Tamilavan et al., 2019). Another study investigated the role of different solvent additives on the morphology of films made from this compound, which is crucial for optimizing solar cell performance (Guo et al., 2014).
作用機序
Target of Action
The primary target of 4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene (BDTT) is the photocatalytic hydrogen evolution process . This compound is used as a building block in the construction of copolymers that serve as photocatalysts .
Mode of Action
BDTT interacts with its targets through a process known as sulfide oxidation tuning . This involves the construction of sulfone-based dual acceptor copolymers with different numbers of sulfonyl groups . The sulfone group acts as an electron-output site due to its strong electron-withdrawing ability .
Biochemical Pathways
The primary biochemical pathway affected by BDTT is the hydrogen evolution by water splitting . This compound contributes to the construction of copolymers that can act as photocatalysts for this process .
Result of Action
The result of BDTT’s action is the creation of copolymers that display high photocatalytic activities . For instance, the resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h −1 g −1 and 473 μmol h −1 (6 mg) under visible-light illumination . It also had an apparent quantum yield exceeding 18% at a wavelength of 500 nm .
Action Environment
The action, efficacy, and stability of BDTT are influenced by environmental factors such as light conditions. For instance, the resulting polymer shows high photocatalytic activity under visible-light illumination
生化学分析
Biochemical Properties
4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene plays a crucial role in biochemical reactions, particularly in the context of photocatalytic hydrogen evolution. This compound is known to interact with various enzymes and proteins that facilitate electron transfer processes. For instance, it has been observed to interact with sulfone-based dual acceptor copolymers, enhancing their photocatalytic efficiency . The nature of these interactions involves the compound acting as an electron donor, thereby promoting the reduction of protons to hydrogen gas.
Cellular Effects
The effects of 4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways and gene expression. It has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene exerts its effects through specific binding interactions with biomolecules. It acts as an electron donor in photocatalytic reactions, facilitating the transfer of electrons to acceptor molecules. This process is crucial for the reduction of protons to hydrogen gas, a key step in hydrogen evolution reactions . Additionally, the compound can modulate enzyme activity, either by inhibiting or activating specific enzymes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its photocatalytic activity over extended periods . Prolonged exposure to certain environmental factors can lead to its degradation, thereby reducing its efficacy in biochemical reactions.
Dosage Effects in Animal Models
The effects of 4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene vary with different dosages in animal models. At lower doses, the compound has been shown to enhance metabolic activity and promote cellular function. At higher doses, it can exhibit toxic effects, leading to adverse outcomes such as oxidative stress and cellular damage . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired biochemical outcomes without inducing toxicity.
Metabolic Pathways
4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene is involved in several metabolic pathways, particularly those related to electron transfer and oxidative stress responses. It interacts with enzymes such as oxidoreductases, which play a key role in redox reactions . The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of key metabolites within the cell, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s accumulation in certain tissues can also influence its overall efficacy and potential toxicity.
Subcellular Localization
The subcellular localization of 4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene is a critical factor that determines its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its role in photocatalytic reactions and its interactions with key biomolecules involved in metabolic pathways.
特性
IUPAC Name |
4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno[2,3-f][1]benzothiole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42S6/c1-5-9-11-23(7-3)17-25-19-29-31(41-25)21-33(43-29)35-27-13-15-40-38(27)36(28-14-16-39-37(28)35)34-22-32-30(44-34)20-26(42-32)18-24(8-4)12-10-6-2/h13-16,19-24H,5-12,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAGOVRLFJKIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC2=C(S1)C=C(S2)C3=C4C=CSC4=C(C5=C3SC=C5)C6=CC7=C(S6)C=C(S7)CC(CC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B6591652.png)
![2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B6591655.png)

![4,9-dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B6591666.png)

![2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6591687.png)
![Dimethyl 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B6591700.png)




